Fmoc-Glu-ODmab

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

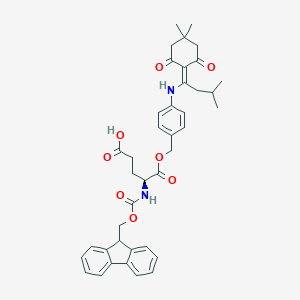

2D Structure

Properties

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-38(47)32(17-18-36(45)46)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,45,46)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQLJRFJRUQEMA-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Glu-ODmab: A Key Reagent for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester (Fmoc-Glu-ODmab), a specialized amino acid derivative crucial for the synthesis of complex peptides, particularly cyclic and side-chain modified peptides. This document details its chemical and physical properties, provides in-depth experimental protocols for its use, and illustrates its application in a logical workflow for advanced solid-phase peptide synthesis (SPPS).

Core Properties of this compound

This compound is a quasi-orthogonally protected glutamic acid derivative.[1][2] The key feature of this reagent is the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester protecting the γ-carboxyl group of glutamic acid. This strategic protection allows for its selective removal under mild conditions, which is a significant advantage in the multi-step process of peptide synthesis.

Physicochemical and Purity Data

The following table summarizes the key quantitative data for this compound, compiled from various commercial suppliers.

| Property | Value |

| Synonyms | Fmoc-Glu(ODmab)-OH, N-α-Fmoc-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester[2][3] |

| CAS Number | 268730-86-5[2], 172611-75-5 (for the α-ester) |

| Molecular Formula | C₄₀H₄₄N₂O₈ |

| Molecular Weight | 680.79 g/mol |

| Appearance | White to off-white or beige powder |

| Purity (HPLC) | ≥96.0% |

| Purity (TLC) | ≥98% |

| Enantiomeric Purity | ≥99.5% (a/a) |

| Storage Conditions | 15-25°C |

Application in Solid-Phase Peptide Synthesis

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) for the production of cyclic peptides and peptides with modified side chains. The Dmab group is stable to the piperidine solutions used for Fmoc group removal and the trifluoroacetic acid (TFA) used for final cleavage from most resins, establishing its orthogonality.

Orthogonal Deprotection Strategy

The selective deprotection of the Dmab group is achieved using a 2% hydrazine solution in dimethylformamide (DMF). This reaction proceeds in two steps:

-

Hydrazinolysis of the N-ivDde (a component of the Dmab group) moiety.

-

A subsequent 1,6-elimination of the resulting p-amino benzyl ester, which liberates the free carboxylic acid side chain of the glutamic acid residue.

This selective deprotection allows for on-resin cyclization or modification of the glutamic acid side chain while the rest of the peptide remains protected and anchored to the solid support.

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound in the synthesis of a side-chain-to-side-chain cyclized peptide.

Protocol 1: Dmab Group Deprotection

This protocol details the selective removal of the Dmab protecting group from the glutamic acid side chain of a resin-bound peptide.

Materials:

-

Peptidyl-resin containing a Glu(ODmab) residue

-

2% (v/v) hydrazine monohydrate in DMF

-

DMF for washing

-

5% (v/v) Diisopropylethylamine (DIPEA) in DMF

Procedure (Batchwise):

-

Swell the peptidyl-resin in DMF in a reaction vessel.

-

Drain the DMF and add a solution of 2% hydrazine monohydrate in DMF (approximately 25 mL per gram of resin).

-

Agitate the suspension at room temperature. The progress of the deprotection can be monitored by taking small aliquots of the solution and measuring the UV absorbance at 290 nm, which corresponds to the release of an indazole by-product.

-

Once the reaction is complete (typically indicated by a stable UV absorbance), drain the hydrazine solution and wash the resin thoroughly with DMF (5 x resin volume).

-

To convert the resulting hydrazinium salt of the glutamic acid to a more reactive form for cyclization, wash the resin with 5% DIPEA in DMF.

-

Finally, wash the resin again with DMF to remove excess DIPEA.

Protocol 2: On-Resin Side-Chain-to-Side-Chain Cyclization

This protocol describes the formation of a lactam bridge between the deprotected glutamic acid side chain and an amino group of another residue (e.g., lysine) on the same peptide chain.

Materials:

-

Peptidyl-resin with deprotected Glu side chain and a free amino side chain (e.g., from a Lys(Boc) residue after Boc removal, or a Lys(ivDde) residue after simultaneous deprotection with Glu(ODmab))

-

N,N'-Diisopropylcarbodiimide (DIC) or Diisopropylcarbodiimide (DIPCDI)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

DMF

Procedure:

-

Swell the resin from the previous step in DMF.

-

In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve 1.1 equivalents of DIC/DIPCDI and 1.1 equivalents of HOAt in DMF.

-

Add the activation solution to the resin.

-

Allow the reaction to proceed at room temperature for 18 hours.

-

After the cyclization is complete, drain the reaction solution and wash the resin extensively with DMF.

Protocol 3: Final Cleavage from the Resin

This protocol outlines the cleavage of the final cyclic peptide from the solid support and the removal of any remaining side-chain protecting groups.

Materials:

-

Cyclized peptidyl-resin

-

Cleavage cocktail (e.g., TFA/triisopropylsilane (TIS)/water, 95:2.5:2.5 v/v/v)

Procedure:

-

Wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Add the cleavage cocktail to the resin in a reaction vessel.

-

Agitate the suspension at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow and Diagrams

The following diagram illustrates the experimental workflow for the synthesis of a side-chain cyclized peptide using this compound.

Caption: Workflow for cyclic peptide synthesis using this compound.

Conclusion

This compound is an invaluable tool for chemists and drug development professionals engaged in the synthesis of complex peptides. Its unique Dmab protecting group allows for a reliable orthogonal strategy in Fmoc-SPPS, facilitating the efficient on-resin production of cyclic peptides and other modified peptide structures. The detailed protocols and workflow provided in this guide offer a practical framework for the successful implementation of this compound in advanced peptide synthesis projects. Careful consideration of potential side reactions, such as pyroglutamate formation, and appropriate monitoring of the deprotection steps are key to achieving high yields and purity of the target peptide.

References

An In-depth Technical Guide to the Dmab Protecting Group in Solid-Phase Peptide Synthesis (SPPS)

Introduction: Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the construction of complex biomolecules. The success of SPPS relies heavily on an orthogonal protection strategy, where different classes of protecting groups can be removed under specific conditions without affecting others. Within the widely used Fmoc/tBu strategy, the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester is a key protecting group for the side-chain carboxyl functions of aspartic acid (Asp) and glutamic acid (Glu). Its unique cleavage mechanism provides an additional layer of orthogonality, making it invaluable for the synthesis of cyclic peptides, branched peptides, and other complex conjugates like glycopeptides.[1][2][3]

The Dmab group is stable to the basic conditions used for Nα-Fmoc group removal (typically 20% piperidine in DMF) and the acidic conditions used for final cleavage from the resin and removal of tBu-based side-chain protecting groups (e.g., TFA).[4][5] It is selectively cleaved under mild hydrazinolysis conditions, a property that defines its strategic importance in complex peptide synthesis.

Core Mechanism of the Dmab Protecting Group

The utility of the Dmab group is rooted in its two-stage deprotection mechanism. This process is initiated by the selective removal of the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) moiety, which then triggers the collapse of the resulting p-aminobenzyl ester.

Deprotection Pathway

-

Hydrazinolysis of the ivDde Group: The synthesis begins with the peptide chain assembled and the target Asp or Glu residue protected as a Dmab ester. Treatment with a dilute solution of hydrazine (typically 2% in DMF) selectively attacks the ivDde portion of the Dmab group. This reaction cleaves the ivDde moiety, which is released as an indazole by-product. The formation of this by-product can be monitored spectrophotometrically at 290 nm to track the progress of the reaction.

-

1,6-Elimination and Release: The removal of the ivDde group unmasks a free aniline (p-aminobenzyl) functionality. This intermediate is unstable and spontaneously undergoes a 1,6-elimination reaction. The electron-donating amino group facilitates the collapse of the benzyl ester, liberating the free carboxylic acid side-chain of the amino acid residue and releasing a quinone methide-type species.

Caption: Mechanism of Dmab group removal.

Data Presentation: Properties and Performance

Quantitative data regarding the Dmab group's stability, cleavage conditions, and associated side reactions are summarized below.

Table 1: Orthogonality and Stability of the Dmab Group

| Property | Condition/Reagent | Stability | Reference |

| Nα-Fmoc Deprotection | 20% Piperidine in DMF | Stable | |

| tBu-based Group Deprotection | Trifluoroacetic Acid (TFA) | Stable | |

| Selective Cleavage | 2% Hydrazine in DMF | Labile | |

| Palladium(0) Catalysis | Pd(Ph₃P)₄ Conditions | Stable | |

| DBU Treatment | 2% DBU in DMF | Stable |

Table 2: Comparison of Side Reactions for Aspartic Acid Protection

| Side Product | Asp(ODmab) | Asp(OtBu) | Conditions / Model Peptide | Reference |

| Aspartimide Formation | 72% | 0% (100% desired peptide) | Fmoc-SPPS of a galanin fragment analogue | |

| Aspartyl Methyl Ester | 27% | Not Reported | Fmoc-SPPS of a galanin fragment analogue | |

| Desired Aspartyl Peptide | 12% | 100% | Fmoc-SPPS of a galanin fragment analogue |

Table 3: Reported Issues and Mitigation Strategies

| Issue | Observation | Recommended Solution | Reference |

| Sluggish Cleavage | Incomplete 1,6-elimination after hydrazine treatment. | Add a wash step with 20% DIEA in DMF/water (90:10). | |

| Pyroglutamate Formation | Nα-pyroglutamyl chain termination observed with Glu(ODmab). | Use of alternative protecting groups like t-butyl or Allyl esters. | |

| Fmoc Group Removal | Hydrazine can also remove the N-terminal Fmoc group. | Complete peptide backbone assembly and protect the N-terminus with Boc before Dmab cleavage. |

Experimental Protocols

Protocol 1: On-Resin Deprotection of the Dmab Group

This protocol details the standard procedure for removing the Dmab protecting group from a peptide synthesized on a solid support.

Reagents and Materials:

-

Peptidyl-resin containing an Asp(ODmab) or Glu(ODmab) residue.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Hydrazine monohydrate.

-

Solution A: 2% (v/v) hydrazine in DMF.

-

Washing solvent: DMF.

-

Shaking vessel.

Procedure:

-

Resin Swelling: Swell the dry peptidyl-resin in DMF for 30-60 minutes in a shaking vessel.

-

Initial Wash: Drain the DMF and wash the resin thoroughly with fresh DMF (3 x 1-minute washes).

-

Hydrazine Treatment: Add the 2% hydrazine solution (Solution A) to the resin (approx. 10 mL per gram of resin).

-

Reaction: Agitate the resin slurry at room temperature. The reaction is typically rapid, with the initial hydrazinolysis step often complete within minutes. It is common practice to perform repeated treatments. A standard protocol involves two treatments of 15 minutes each.

-

Monitoring (Optional): Collect the filtrate from the hydrazine treatment. The presence of the indazole by-product can be confirmed by measuring its absorbance at 290 nm. Continue treatments until no further increase in absorption is observed.

-

Washing: After the final hydrazine treatment, drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and by-products.

-

Proceed with Synthesis: The resin, now bearing a deprotected carboxylic acid side-chain, is ready for the subsequent synthetic step (e.g., on-resin cyclization or side-chain modification).

Caption: Experimental workflow for Dmab deprotection.

Mandatory Considerations and Side Reactions

While powerful, the use of the Dmab group is associated with significant side reactions that must be carefully managed.

-

Aspartimide Formation: The most critical side reaction when using Asp(ODmab) is the formation of aspartimide. This base-catalyzed intramolecular cyclization of the peptide backbone is significantly more pronounced with Dmab protection compared to t-butyl protection. The resulting succinimide ring can subsequently open to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, complicating purification and reducing yield. This risk is highest in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.

-

Pyroglutamate Formation: When using Glu(ODmab), intramolecular cyclization between the Nα-amino group and the side-chain carboxyl can occur, leading to the formation of a pyroglutamyl residue at the N-terminus. This side reaction terminates the peptide chain elongation.

-

Incomplete Cleavage: The second step of the deprotection, the 1,6-elimination, can sometimes be sluggish. This can lead to the persistence of the p-aminobenzyl ester intermediate, which may interfere with subsequent reactions. As noted, washing with a mild base like DIEA can help drive this elimination to completion.

Caption: Key side reactions associated with Dmab use.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Efficient use of the Dmab protecting group: applications for the solid-phase synthesis of N-linked glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Orthogonal Protection Strategy Using Fmoc-Glu-ODmab

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the orthogonal protection strategy employing N-α-Fmoc-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester (Fmoc-Glu-ODmab). It is intended for professionals in peptide chemistry and drug development who are engaged in the synthesis of complex peptides, such as cyclic and side-chain modified peptides.

Introduction to Orthogonal Protection in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), orthogonal protection strategies are essential for the synthesis of complex peptides. These strategies involve the use of multiple protecting groups, each of which can be removed under specific conditions without affecting the others. This allows for the selective modification of amino acid side chains, on-resin cyclization, and the synthesis of branched peptides.

The Fmoc/tBu strategy is a widely used orthogonal system in SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group, which protects the α-amino group of the amino acid, is labile to piperidine. In contrast, the tert-butyl (tBu) based protecting groups on the amino acid side chains are stable to piperidine but are cleaved by trifluoroacetic acid (TFA). The this compound derivative introduces a further layer of orthogonality, as the Dmab ester is stable to both piperidine and TFA but can be selectively removed by hydrazine.[1]

The this compound Protecting Group

This compound is a quasi-orthogonally protected glutamic acid derivative.[2] The γ-carboxyl group of glutamic acid is protected by a 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl (Dmab) ester. This protecting group was developed to facilitate the Fmoc solid-phase synthesis of side-chain modified and cyclic peptides.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Synonym | N-α-Fmoc-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester |

| Molecular Formula | C₄₀H₄₄N₂O₈ |

| Molecular Weight | 680.79 g/mol |

| Appearance | White to slight yellow or beige powder |

| Purity (HPLC) | ≥96.0% |

| Storage Temperature | 15-25°C |

Mechanism of Deprotection

The selective deprotection of the Dmab group is a key feature of this strategy. The Dmab ester is stable to the piperidine used for Fmoc group removal and the TFA used for cleavage from the resin and removal of tBu-based side-chain protecting groups. It is, however, quantitatively cleaved by treatment with 2% hydrazine in dimethylformamide (DMF).

The removal of the Dmab group is a two-step process:

-

Hydrazinolysis of the N-ivDde moiety: The initial step involves the removal of the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group by hydrazine.

-

1,6-Elimination: The resulting p-aminobenzyl ester undergoes a spontaneous 1,6-elimination, which releases the free carboxylic acid of the glutamic acid side chain.

A significant advantage of this deprotection reaction is the generation of a UV-active indazole byproduct, which allows for real-time monitoring of the reaction progress by spectrophotometry at 290 nm.

Dmab group deprotection workflow.

Applications in Peptide Synthesis

The primary application of this compound is in the on-resin synthesis of cyclic peptides. The orthogonal nature of the Dmab protecting group allows for the selective deprotection of the glutamic acid side chain, which can then be reacted with a deprotected amino group from another amino acid side chain (e.g., from Lys(ivDde)) to form a lactam bridge.

The combination of Glu(ODmab) and Lys(ivDde) is particularly advantageous as both protecting groups can be removed simultaneously with 2% hydrazine in DMF.

Workflow for on-resin peptide cyclization.

Experimental Protocols

The following are detailed methodologies for the deprotection of the Dmab group.

Batch-wise Deprotection

This method is suitable for small-scale synthesis.

-

Place the peptidyl-resin in a suitable reaction vessel.

-

Add 2% hydrazine monohydrate in DMF (e.g., 25 mL/g of resin).

-

Stopper the vessel and allow it to stand at room temperature for 3 minutes.

-

Drain the solution and repeat the treatment with fresh deprotection solution.

-

The progress of the deprotection can be monitored by taking a sample of the filtrate and measuring the absorbance at 290 nm.

-

Once the deprotection is complete (indicated by the absorbance returning to baseline), wash the resin thoroughly with DMF.

Continuous Flow Deprotection

This method is suitable for automated peptide synthesizers.

-

Pack the peptidyl-resin in a reaction column.

-

Flow a solution of 2% hydrazine monohydrate in DMF through the column at a constant flow rate (e.g., 3 mL/min for a 1 cm diameter column).

-

Monitor the absorbance of the eluant at 290 nm using a UV flow-cell.

-

Continue the flow until the absorbance returns to its original baseline value, indicating the completion of the reaction.

-

Flush the column with DMF to remove any remaining deprotection solution and byproducts.

Important Considerations and Potential Side Reactions

Several factors should be considered when using the this compound strategy:

-

Completion of Backbone Assembly: Since hydrazine can also remove the Fmoc group, the entire peptide backbone must be assembled before the deprotection of the Dmab side chain. The N-terminus of the peptide should be protected, for instance with a Boc group, before Dmab removal.

-

Pyroglutamate Formation: Peptides with an N-terminal Glu(ODmab) residue should not be left with an unprotected α-amino group, as this can lead to the formation of pyroglutamate.

-

Aspartimide Formation: Similar to other aspartic acid esters, Asp(ODmab) residues can be susceptible to aspartimide formation. This side reaction can be minimized by using an Hmb-derivative for the introduction of the preceding residue.

-

Sluggish Cleavage: In some cases, particularly depending on the peptide sequence, the cleavage of the p-aminobenzyl moiety after the initial hydrazinolysis can be slow. If this occurs, washing the resin with 20% DIPEA in DMF/water (90:10) or 5 mM sodium hydroxide in methanol has been reported to be effective.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound.

| Parameter | Value/Condition | Notes |

| Deprotection Reagent | 2% hydrazine monohydrate in DMF | |

| Monitoring Wavelength | 290 nm | For tracking the release of the indazole byproduct. |

| Batch Deprotection Time | 3 minutes per treatment | Multiple treatments may be necessary. |

| Continuous Flow Rate | ~3 mL/min | For a 1 cm diameter column. |

| Resin Loading (Example) | 0.25 - 0.40 mmol/g | For Fmoc-Glu(Wang)-ODmab Resin (LL). |

Conclusion

The orthogonal protection strategy utilizing this compound offers a robust and efficient method for the synthesis of complex peptides, particularly those requiring on-resin cyclization. The key advantages of this strategy are the mild and selective deprotection conditions, the ability to monitor the reaction in real-time, and its compatibility with standard Fmoc-based solid-phase peptide synthesis. By understanding the underlying chemistry and adhering to the outlined protocols and considerations, researchers can successfully employ this valuable tool in the development of novel peptide-based therapeutics and research agents.

References

The Strategic Application of Fmoc-Glu-ODmab in the Synthesis of Side-Chain Modified Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides with modified side-chains is a cornerstone of modern drug discovery and chemical biology. These modifications, including cyclization and the introduction of functional moieties, can significantly enhance peptide stability, bioactivity, and cell permeability. A key reagent in the solid-phase peptide synthesis (SPPS) toolbox for achieving such modifications is Fmoc-Glu-ODmab, a protected glutamic acid derivative. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, enabling researchers to effectively leverage this versatile building block for the creation of complex and potent peptidic molecules.

Core Principles of this compound in Peptide Synthesis

This compound, or N-α-Fmoc-L-glutamic acid α-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, is a quasi-orthogonally protected glutamic acid derivative.[1] Its utility in Fmoc-based SPPS stems from the unique properties of the Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) protecting group. The Dmab ester is stable to the piperidine solutions used for the removal of the N-terminal Fmoc group, as well as to the trifluoroacetic acid (TFA) cocktails typically used for final peptide cleavage from the resin.[1][2] However, the Dmab group can be selectively cleaved on the solid support using a mild solution of 2% hydrazine in dimethylformamide (DMF).[1][3]

This orthogonality allows for the selective deprotection of the glutamic acid side-chain carboxyl group while the peptide remains anchored to the solid support and other acid-labile side-chain protecting groups (e.g., t-butyl) remain intact. This feature is particularly advantageous for the on-resin synthesis of side-chain to side-chain lactam-bridged peptides, often in combination with a lysine residue protected with the complementary ivDde group, which is also cleaved by hydrazine.

Quantitative Data on Peptide Synthesis Utilizing this compound

The efficiency of peptide synthesis and cyclization using this compound is a critical consideration for researchers. The following table summarizes available quantitative data.

| Peptide | Synthesis Scale | Coupling Conditions | Cyclization Conditions | Crude Purity | Reference |

| Cyclorasin A | Not Specified | High-Efficiency Solid Phase Synthesis (HE-SPPS) | Head-to-tail cyclization following simultaneous ODmab and final Fmoc deprotection | 82% | |

| cyclo(Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-Glu) | Not Specified | Not Specified | On-resin cyclization with DIPCDI (1.1 eq.) and HOAt (1.1 eq.) for 18 h | Not Specified |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the standard steps for incorporating this compound into a peptide sequence using manual or automated Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HCTU, HATU, or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA) or Collidine

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-7 minutes, then repeat for another 5-7 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (or this compound) and coupling reagent in DMF.

-

Add DIPEA or collidine to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

Protocol for On-Resin Side-Chain Deprotection of Dmab

This protocol details the selective removal of the Dmab protecting group from the glutamic acid side-chain.

Materials:

-

Peptidyl-resin containing Glu(ODmab)

-

2% (v/v) Hydrazine monohydrate in DMF

-

DMF

-

UV-Vis Spectrophotometer

Procedure:

-

Resin Preparation: After completion of the linear peptide synthesis, ensure the N-terminal Fmoc group is either intact or has been replaced with a Boc group to prevent side reactions.

-

Hydrazine Treatment (Batchwise):

-

Treat the peptidyl-resin with 2% hydrazine monohydrate in DMF (25 ml/g of resin).

-

Stopper the reaction vessel and allow it to stand at room temperature for 3 minutes.

-

Repeat the treatment 4 more times.

-

-

Hydrazine Treatment (Continuous Flow):

-

Flow 2% hydrazine monohydrate in DMF through the peptidyl-resin packed in a column at a flow rate of 3 ml/min.

-

-

Monitoring Deprotection:

-

The deprotection reaction releases a UV-active indazole byproduct.

-

Monitor the absorbance of the filtrate or column eluant at 290 nm.

-

The reaction is complete when the absorbance returns to its baseline value.

-

-

Washing: Flush the resin thoroughly with DMF to remove residual hydrazine and the indazole byproduct.

Protocol for On-Resin Lactam Bridge Formation

This protocol describes the formation of a side-chain to side-chain lactam bridge between a deprotected glutamic acid and a deprotected lysine residue.

Materials:

-

Peptidyl-resin with deprotected Glu and Lys side-chains

-

Coupling reagents (e.g., PyBOP, HBTU, or DIPCDI/HOAt)

-

DIPEA

-

DMF

Procedure:

-

Resin Preparation: Ensure the peptidyl-resin has selectively deprotected glutamic acid and lysine side-chains.

-

Cyclization:

-

Swell the resin in DMF.

-

Prepare a solution of the coupling reagent (e.g., 3 eq. PyBOP and 3 eq. HOBt) and DIPEA (6 eq.) in DMF.

-

Add the coupling solution to the resin and shake at room temperature for 4-24 hours.

-

-

Monitoring Cyclization: Monitor the completion of the cyclization by cleaving a small amount of peptide from the resin and analyzing it by LC-MS.

-

Washing: Wash the resin thoroughly with DMF and DCM.

Final Cleavage and Peptide Purification

Procedure:

-

Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

-

Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.

-

Purification: Purify the crude peptide by preparative RP-HPLC.

-

Analysis: Characterize the purified peptide by mass spectrometry.

Visualization of Workflows and Pathways

Experimental Workflow for Synthesis of a Side-Chain Lactam-Bridged Peptide

Caption: Workflow for the synthesis of a side-chain lactam-bridged peptide.

Logical Relationship of Orthogonal Protecting Groups in Fmoc-SPPS

Caption: Orthogonality of protecting groups in Fmoc-SPPS.

Signaling Pathway of a GPCR Activated by a Lactam-Bridged Peptide

Caption: A generic GPCR signaling pathway activated by a peptide agonist.

Conclusion

This compound is an invaluable tool for the synthesis of side-chain modified peptides, particularly for the construction of lactam-bridged cyclic peptides. Its key advantage lies in the orthogonal nature of the Dmab protecting group, which allows for selective on-resin deprotection and subsequent modification. By understanding the principles of its use and adhering to optimized experimental protocols, researchers can efficiently synthesize complex peptidic structures with enhanced biological properties. The ability to create conformationally constrained peptides opens up new avenues for investigating biological processes, such as protein-protein interactions and GPCR signaling, and for the development of novel peptide-based therapeutics. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of innovative peptide-based research and drug discovery.

References

The Role of Novabiochem's Fmoc-Glu-ODmab in Advanced Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the development, mechanism, and application of Fmoc-Glu-ODmab, a key reagent from Novabiochem® (now part of Merck Millipore) that has significantly advanced the field of solid-phase peptide synthesis (SPPS), particularly in the creation of cyclic and side-chain modified peptides.

Introduction: A Collaboration for Orthogonal Chemistry

This compound is a quasi-orthogonally protected glutamic acid derivative developed through a collaboration between Novabiochem® and researchers Professor B.W. Bycroft and Dr. W. Chan at the University of Nottingham.[1] This reagent was designed to facilitate the Fmoc solid-phase peptide synthesis of complex peptides. The key innovation lies in the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl (Dmab) ester protecting group for the side-chain carboxyl function of glutamic acid.

The Dmab group is labile to hydrazine, rendering it orthogonal to the standard acid-labile tert-butyl (tBu)-based side-chain protecting groups and the base-labile Fmoc N-alpha-protecting group used in Fmoc SPPS.[1] This orthogonality allows for the selective deprotection of the glutamic acid side chain while the peptide remains anchored to the solid support, a crucial step for on-resin cyclization and side-chain modifications.

Physicochemical Properties and Specifications

This compound is a white to slightly yellow or beige powder.[2] Key specifications for the Novabiochem® product are summarized in the table below.

| Property | Specification |

| Appearance | White to slight yellow to beige powder |

| Enantiomeric Purity | ≥ 99.5 % (a/a) |

| Purity (TLC) | ≥ 98 % |

| Purity (HPLC) | ≥ 96.0 % (a/a) |

| Assay (Acidimetric) | ≥ 95.0 % |

| Water (K.F.) | ≤ 1.0 % |

| Solubility | Clearly soluble (1 mmole in 2 ml DMF) |

Data sourced from Sigma-Aldrich product specifications for Novabiochem® Fmoc-Glu(ODmab)-OH.[2]

The Dmab Deprotection Mechanism

The selective removal of the Dmab protecting group is a two-step process initiated by treatment with 2% hydrazine in dimethylformamide (DMF).[1]

-

Hydrazinolysis of the ivDde Moiety: The first step involves the removal of the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group by hydrazine. This reaction releases a UV-active indazole by-product, which allows for the spectrophotometric monitoring of the reaction's progress at 290 nm.

-

1,6-Elimination: The removal of the ivDde group exposes a p-aminobenzyl ester, which then undergoes a spontaneous 1,6-elimination to release the free carboxylic acid of the glutamic acid side chain.

While this deprotection is generally rapid and quantitative, occurring within minutes, instances of sluggish cleavage of the aminobenzyl moiety have been observed and appear to be sequence-dependent. In such cases, washing the resin with 20% DIPEA in DMF/water (90:10) or 2 mM HCl in dioxane has been found to be effective.

Experimental Protocols

On-Resin Peptide Cyclization using this compound

This protocol provides a general methodology for the synthesis of a head-to-tail cyclic peptide on a solid support using this compound.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

Appropriate solid-phase resin (e.g., ClTrt resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Hydrazine monohydrate

-

Diisopropylethylamine (DIPEA)

-

Diisopropylcarbodiimide (DIPCDI)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Ethylenedithiol (EDT)

Procedure:

-

Linear Peptide Synthesis: The linear peptide is assembled on the solid support using standard Fmoc SPPS protocols. This compound is incorporated at the desired position for cyclization.

-

Dmab Deprotection:

-

Wash the peptidyl-resin with DMF.

-

Treat the resin with a solution of 2% hydrazine monohydrate in DMF. This can be done in a batchwise manner (e.g., 25 ml/g of resin, 3 minutes, repeated until completion) or using a continuous flow system.

-

Monitor the deprotection by measuring the UV absorbance of the filtrate at 290 nm for the release of the indazole by-product. The reaction is complete when the absorbance returns to baseline.

-

Wash the resin thoroughly with DMF.

-

-

Salt Conversion:

-

The resulting resin-bound hydrazine salt of the glutamic acid is converted to a DIPEA salt by washing the resin with 5% DIPEA in DMF.

-

-

On-Resin Cyclization:

-

Treat the resin with a solution of DIPCDI (1.1 equivalents) and HOAt (1.1 equivalents) in DMF for 18 hours to effect the intramolecular head-to-tail cyclization.

-

-

Cleavage and Deprotection:

-

Wash the resin with DMF and then with a suitable solvent for cleavage (e.g., dichloromethane).

-

Treat the resin with a cleavage cocktail such as TFA/TIS/water/EDT (90:1:5:4) for 2 hours to cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups.

-

-

Analysis:

-

The crude cyclic peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry. For example, in the synthesis of cyclo(Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-Glu), the expected mass [M+H]+ was 1107.2 and the found mass was 1107.7.

-

Key Considerations and Potential Side Reactions

When using this compound, several factors should be taken into account to ensure successful synthesis:

-

Completion of Peptide Backbone: Since hydrazine will also remove the Fmoc group, the entire linear peptide sequence must be assembled before proceeding with the Dmab deprotection.

-

Pyroglutamate Formation: Peptides with an N-terminal Glu(ODmab) residue should not be left with an unprotected α-amino group for extended periods, as this can lead to the formation of a pyroglutamate side product.

-

Aspartimide Formation: Similar to other ester-based protecting groups for aspartic acid, Asp(ODmab) residues can be susceptible to aspartimide formation. This side reaction can be minimized by using an Hmb-protected amino acid derivative for the preceding residue in the sequence.

Conclusion

The development of this compound by Novabiochem® represents a significant contribution to the field of peptide chemistry. Its unique orthogonality to standard Fmoc SPPS protecting groups provides a robust and efficient method for the on-resin synthesis of cyclic and side-chain modified peptides. The ability to monitor the deprotection reaction spectrophotometrically adds a layer of control to the synthesis process. By understanding the mechanism, following established protocols, and being mindful of potential side reactions, researchers can effectively utilize this valuable tool in the design and synthesis of complex and biologically active peptides for a wide range of applications in research and drug development.

References

A Technical Guide to Fmoc-Glu(ODmab)-OH: A Key Reagent for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Fmoc-L-glutamic acid γ-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, commonly known as Fmoc-Glu(ODmab)-OH. This specialized amino acid derivative is a critical tool in modern solid-phase peptide synthesis (SPPS), particularly for the production of complex cyclic and side-chain modified peptides.

Core Compound Data

Fmoc-Glu(ODmab)-OH is a quasi-orthogonally protected glutamic acid derivative. The γ-carboxyl group is protected by a 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester, which is labile to hydrazine but stable to the piperidine used for Fmoc group removal and the trifluoroacetic acid (TFA) used for final cleavage from the resin with tert-butyl based side-chain protecting groups.[1][2][3] This orthogonality is fundamental to its application in complex peptide synthesis strategies.[3]

Two closely related structures are commercially available, differing in the position of the Dmab ester on the glutamic acid. For clarity in peptide synthesis, the gamma-protected version, Fmoc-Glu(ODmab)-OH, is predominantly utilized for side-chain protection and subsequent modification or cyclization.

| Parameter | Fmoc-Glu(ODmab)-OH (γ-ester) | Fmoc-Glu-ODmab (α-ester) |

| CAS Number | 268730-86-5[4] | 172611-75-5 |

| Molecular Weight | 680.79 g/mol | 680.79 g/mol |

| Molecular Formula | C₄₀H₄₄N₂O₈ | C₄₀H₄₄N₂O₈ |

| Synonym | N-α-Fmoc-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester | N-α-Fmoc-L-glutamic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | Fmoc Solid-Phase Peptide Synthesis (SPPS) |

| Form | Powder | Powder |

| Storage Temperature | 15-25°C | 15-25°C |

Experimental Protocols

The primary utility of Fmoc-Glu(ODmab)-OH lies in its selective deprotection, enabling on-resin cyclization or side-chain modification.

On-Resin Deprotection of the Dmab Group

The removal of the Dmab protecting group is a two-stage process initiated by hydrazine.

Reagents:

-

Deprotection Solution: 2% hydrazine monohydrate in N,N-Dimethylformamide (DMF) (v/v).

-

Wash Solution: DMF.

-

Neutralization/Wash Solution (for sluggish cleavage): 5% Diisopropylethylamine (DIPEA) in DMF or 20% DIPEA in DMF/water (90:10).

Batchwise Protocol:

-

Swell the peptidyl-resin in DMF.

-

Treat the resin with the deprotection solution (e.g., 25 mL/g of resin) for 3 minutes at room temperature.

-

Filter the solution from the resin.

-

Repeat the hydrazine treatment two to four more times.

-

Monitor the deprotection by taking a sample of the filtrate and measuring the absorbance at 290 nm. The release of an indazole by-product indicates the progress of the reaction.

-

Once the deprotection is complete (no further increase in absorbance at 290 nm), wash the resin thoroughly with DMF.

Continuous Flow Protocol:

-

Pack the peptidyl-resin in a reaction column.

-

Flow the deprotection solution through the resin bed at a constant flow rate (e.g., 3 mL/min for a 1 cm diameter column).

-

Continuously monitor the absorbance of the eluant at 290 nm using a UV flow cell.

-

Continue the flow until the absorbance returns to the baseline, indicating complete removal of the protecting group.

-

Wash the resin with DMF.

On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)

This protocol describes the cyclization between a deprotected glutamic acid side-chain and a lysine side-chain (protected with a similarly labile group like ivDde).

Prerequisites:

-

The peptide has been fully assembled on the resin.

-

The N-terminal Fmoc group has been removed, and the free amine is either reprotected (e.g., with Boc) or the cyclization is the final step before cleavage.

-

The side-chains of Glu(ODmab) and a corresponding amino acid (e.g., Lys(ivDde)) have been deprotected simultaneously using the hydrazine protocol described above.

Reagents:

-

Coupling Reagents: Diisopropylcarbodiimide (DIC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).

-

Additive: 1-Hydroxy-7-azabenzotriazole (HOAt).

-

Base: Diisopropylethylamine (DIPEA).

-

Solvent: DMF.

Protocol:

-

Following Dmab deprotection, wash the resin with 5% DIPEA in DMF to ensure the deprotected carboxylate is in a reactive salt form.

-

Swell the resin in DMF.

-

In a separate vessel, pre-activate the coupling reagents. For example, dissolve DIC (1.1 eq.) and HOAt (1.1 eq.) in DMF.

-

Add the activation solution to the resin.

-

Allow the reaction to proceed for 18 hours or until completion, which can be monitored by a Kaiser test.

-

After cyclization, wash the resin thoroughly with DMF.

-

Proceed with the final cleavage of the cyclic peptide from the resin.

Logical and Experimental Workflows

Deprotection Mechanism of the Dmab Group

The cleavage of the Dmab ester is a two-step process. First, hydrazine cleaves the N-ivDde moiety of the Dmab group. This is followed by a 1,6-elimination of the resulting p-aminobenzyl ester, which releases the free carboxylic acid and a stable byproduct.

Caption: Dmab deprotection workflow.

Workflow for On-Resin Peptide Cyclization

This diagram illustrates the overall process of synthesizing a side-chain cyclized peptide using Fmoc-Glu(ODmab)-OH and a corresponding orthogonally protected amino acid like Fmoc-Lys(ivDde)-OH.

Caption: On-resin peptide cyclization workflow.

Signaling Pathways

Fmoc-Glu(ODmab)-OH is a synthetic building block and, as such, is not directly involved in biological signaling pathways. However, its utility is paramount in the synthesis of bioactive cyclic peptides that can modulate such pathways. For example, cyclic peptides designed as antagonists for protein-protein interactions or as mimetics of helical protein domains can be synthesized using this technology. The resulting peptides may target pathways involved in cancer, inflammation, or metabolic diseases. The specific pathway is determined by the sequence and structure of the final cyclic peptide, not by the Fmoc-Glu(ODmab)-OH reagent itself.

Conclusion

Fmoc-Glu(ODmab)-OH is an indispensable reagent for advanced peptide chemistry. Its unique deprotection characteristics allow for the efficient on-resin synthesis of complex peptide architectures, such as side-chain lactam-bridged cyclic peptides. Understanding the specific protocols for its use and the mechanism of the Dmab protecting group is crucial for its successful application in the development of novel peptide-based therapeutics and research tools. Researchers should be aware of potential side reactions, such as pyroglutamate formation, especially with N-terminal glutamic acid residues, and the possibility of sluggish Dmab cleavage in certain sequence contexts.

References

Solubility and stability of Fmoc-Glu-ODmab

An In-Depth Technical Guide to the Solubility and Stability of Fmoc-Glu-ODmab

For researchers and professionals in the field of peptide synthesis and drug development, a thorough understanding of the physicochemical properties of building blocks is paramount. N-α-Fmoc-L-glutamic acid γ-ODmab ester, commonly known as this compound, is a key derivative used for introducing glutamic acid into peptide sequences. Its unique, quasi-orthogonal ODmab (4-({[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino})benzyloxy) side-chain protecting group allows for selective deprotection on-resin, enabling the synthesis of complex cyclic or side-chain modified peptides.[1]

This guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in its effective application.

Physicochemical Properties

-

Full Chemical Name: N-α-Fmoc-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester[1]

-

CAS Number: 268730-86-5

-

Molecular Formula: C₄₀H₄₄N₂O₈

-

Molecular Weight: 680.79 g/mol

-

Appearance: White to slightly yellow or beige powder

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor for ensuring efficient coupling reactions in solid-phase peptide synthesis (SPPS). Poor solubility can lead to incomplete reactions and lower purity of the final peptide. This compound, being a large and relatively hydrophobic molecule, requires careful solvent selection.

Quantitative Solubility Data

| Solvent | Concentration | Observation | Source |

| Dimethylformamide (DMF) | 1 mmole in 2 mL (~340 mg/mL) | Clearly Soluble | Sigma-Aldrich |

General Solubility Guidelines

-

Recommended Solvents: For Fmoc-amino acids, polar aprotic solvents are generally effective. These include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).

-

Enhancing Solubility: If solubility issues arise, gentle heating (e.g., to 37°C) or brief sonication can be employed to aid dissolution. It is crucial to ensure the solution is clear and free of particulates before use.

-

Testing Procedure: Before committing the entire sample, it is best practice to test the solubility of a small amount of the peptide. For highly hydrophobic derivatives, dissolving in a minimal amount of a strong organic solvent like DMSO before diluting with the reaction solvent can be an effective strategy.

Stability Profile

The stability of this compound is defined by the lability of its two key protecting groups: the temporary N-α-Fmoc group and the permanent γ-ODmab side-chain group.

Fmoc Group Stability

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern SPPS due to its base-lability.

-

Cleavage Condition: It is rapidly removed by treatment with a mild base, typically 20% piperidine in DMF.

-

Stability: It is stable to acidic conditions, such as the trifluoroacetic acid (TFA) solutions used for final peptide cleavage from the resin.

ODmab Group Stability

The ODmab ester is a "quasi-orthogonal" protecting group, meaning it is stable to the standard conditions of Fmoc-SPPS but can be removed selectively using specific reagents.

-

Stability: The ODmab group is stable to both repeated treatments with 20% piperidine in DMF and final cleavage cocktails containing strong acids like TFA.

-

Selective Cleavage: It is quantitatively cleaved by treatment with 2% hydrazine in DMF. This allows the glutamic acid side-chain to be unmasked while the peptide remains attached to the solid support, with all other acid-labile protecting groups intact.

-

Cleavage Mechanism: The removal of the ODmab group is a two-step process. First, hydrazine cleaves the N-ivDde moiety. This is followed by a spontaneous 1,6-elimination of the resulting p-amino benzyl ester, which liberates the free carboxylic acid.

-

Potential Issues:

-

Pyroglutamate Formation: Peptides with an N-terminal Glu(ODmab) residue may form a pyroglutamate side-product if the N-terminal α-amino group is left unprotected for extended periods.

-

Sluggish Cleavage: In some cases, the cleavage of the ODmab group can be slow and sequence-dependent.

-

Summary of Stability

| Condition | Fmoc Group | ODmab Group | Comments |

| 20% Piperidine in DMF | Labile (Cleaved) | Stable | Standard condition for Fmoc removal in SPPS. |

| Trifluoroacetic Acid (TFA) | Stable | Stable | Standard condition for final peptide cleavage. |

| 2% Hydrazine in DMF | Labile (Cleaved) | Labile (Cleaved) | Specific condition for selective ODmab removal. |

| Long-term Storage | Stable | Stable | Store as a dry powder at 2-8°C or 15-25°C. |

Experimental Protocols

Protocol 1: Quantitative Solubility Determination

This protocol outlines a general method for quantitatively determining the solubility of this compound in a specific solvent using HPLC.

Materials:

-

This compound

-

Test Solvents (e.g., DMF, DMSO, NMP)

-

Analytical balance (± 0.1 mg)

-

Vials with caps

-

Vortex mixer and thermostatic shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks, pipettes, and syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 50 mg) into a vial.

-

Add a precise volume of the test solvent (e.g., 1.0 mL).

-

Vortex the vial for 1 minute to ensure initial mixing.

-

Place the vial in a thermostatic shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Perform a precise serial dilution of the filtered sample with the test solvent to bring its concentration into the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the final solubility in mg/mL.

-

Protocol 2: HPLC-Based Stability Assay

This protocol assesses the stability of this compound under specific chemical conditions (e.g., acidic, basic) over time.

Materials:

-

This compound solution of known concentration

-

Stress condition reagents (e.g., 20% piperidine in DMF, 50% TFA in DCM)

-

Quenching solution (if necessary)

-

HPLC system with a UV detector

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMF).

-

In separate vials, mix the stock solution with the stress condition reagents. For example:

-

Test Condition: 100 µL of stock + 100 µL of 40% piperidine in DMF (final concentration 20%).

-

Control Condition: 100 µL of stock + 100 µL of DMF.

-

-

-

Time-Course Study:

-

Place the vials in an HPLC autosampler set to a controlled temperature.

-

Set the autosampler to inject a sample from each vial onto the HPLC column at defined time points (e.g., t=0, 1h, 2h, 4h, 8h, 24h).

-

-

HPLC Analysis:

-

Use a suitable reverse-phase HPLC method to separate the parent this compound from any potential degradants (e.g., cleaved Fmoc group, cleaved ODmab group).

-

Monitor the chromatograms at a suitable wavelength (e.g., 262 nm or 301 nm for the Fmoc group).

-

-

Data Analysis:

-

For each time point, calculate the peak area of the intact this compound.

-

Plot the percentage of remaining this compound (relative to t=0) against time.

-

The rate of degradation under the test condition compared to the control provides a quantitative measure of its stability.

-

Visualizations

Experimental and Logical Workflows

Caption: Experimental workflow for the quantitative determination of solubility.

Caption: Cleavage mechanism of the ODmab protecting group.

Caption: Workflow for an HPLC-based stability assessment.

References

Methodological & Application

Application Notes and Protocols for Dmab Group Removal with Hydrazine in DMF

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 4-(N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)benzyl (Dmab) protecting group is a valuable tool in peptide and organic synthesis, particularly in the context of Fmoc-based solid-phase peptide synthesis (SPPS). Its selective removal under mild conditions, orthogonal to the commonly used acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups, allows for site-specific modifications of complex molecules.[1][2] The standard protocol for the deprotection of the Dmab group involves the use of a dilute solution of hydrazine in N,N-dimethylformamide (DMF). This document provides detailed protocols and application notes for this procedure.

The removal of the Dmab group is a two-step process. Initially, hydrazine cleaves the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) moiety. This is followed by a spontaneous 1,6-elimination of the resulting p-aminobenzyl ester, which liberates the free carboxylic acid.[1][2][3]

Experimental Protocols

Materials and Reagents:

-

Peptide-resin containing the Dmab-protected residue

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine monohydrate (N₂H₄·H₂O)

-

Piperidine (for optional Fmoc removal monitoring)

-

Dichloromethane (DCM)

-

Optional: Diisopropylethylamine (DIPEA)

-

Optional: 5 mM Sodium hydroxide (NaOH) in methanol/water

-

Reaction vessel (e.g., solid-phase synthesis vessel, flask)

-

Filtration apparatus

-

UV-Vis spectrophotometer (for monitoring)

Protocol 1: Batch-wise Dmab Group Removal

This protocol is suitable for routine deprotection of Dmab groups on a solid support.

-

Resin Preparation: Swell the Dmab-protected peptide-resin in DMF (approximately 10-15 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.

-

Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.

-

Deprotection Reaction:

-

Drain the DMF from the swollen resin.

-

Add the 2% hydrazine/DMF solution to the resin (approximately 10-25 mL per gram of resin).

-

Agitate the mixture gently at room temperature.

-

The reaction is typically performed in multiple short treatments. A common procedure is to treat the resin for 3 minutes and then drain the solution. This is repeated two to three more times.

-

-

Monitoring the Reaction (Optional but Recommended): The cleavage of the Dmab group releases an indazole by-product that can be monitored by UV spectrophotometry at 290 nm. Collect the filtrate after each hydrazine treatment and measure its absorbance. The reaction is considered complete when the absorbance at 290 nm of the filtrate returns to baseline.

-

Washing: After the final hydrazine treatment, wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents and by-products. The resin is now ready for the next synthetic step or for cleavage from the solid support.

Protocol 2: Continuous Flow Dmab Group Removal

This method is often employed in automated peptide synthesizers and allows for real-time monitoring of the deprotection.

-

System Preparation: Pack the Dmab-protected peptide-resin in a column compatible with a continuous flow synthesis system.

-

Deprotection: Flow a 2% (v/v) solution of hydrazine monohydrate in DMF through the column at a constant flow rate (e.g., 3 mL/min for a 1 cm diameter column).

-

Real-Time Monitoring: The eluent from the column is passed through a UV detector set to 290 nm. The deprotection is complete when the UV absorbance returns to the baseline value.

-

Washing: Once the deprotection is complete, flush the column with DMF to remove all traces of hydrazine and the cleavage by-product.

Troubleshooting and Special Considerations

-

Sluggish Cleavage: In some cases, particularly with certain peptide sequences, the 1,6-elimination step can be slow. If incomplete deprotection is observed, the following post-hydrazine treatments can be employed:

-

Wash the resin with a solution of 20% DIPEA in DMF/water (90:10 v/v).

-

Treat the resin with a 5 mM solution of NaOH in methanol/water (1:1 v/v) for up to 3 hours.

-

-

Fmoc Group Removal: Hydrazine can also remove the Fmoc protecting group. Therefore, the peptide backbone synthesis should be completed before proceeding with Dmab deprotection. The N-terminus should ideally be protected with a group stable to hydrazine, such as Boc.

-

Safety Precautions: Hydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Data Presentation

Table 1: Summary of Reaction Conditions for Dmab Group Removal

| Parameter | Condition | Reference(s) |

| Reagent | Hydrazine monohydrate in DMF | |

| Concentration | 2% (v/v) | |

| Temperature | Room Temperature | |

| Batch Reaction Time | 3 x 3 minutes | |

| Continuous Flow Rate | ~3 mL/min | |

| Monitoring Wavelength | 290 nm |

Table 2: Troubleshooting Guide for Incomplete Dmab Removal

| Issue | Recommended Solution | Reference(s) |

| Sluggish Cleavage | Wash with 20% DIPEA in DMF/water (90:10 v/v) | |

| Sluggish Cleavage | Treat with 5 mM NaOH in methanol/water (1:1 v/v) for 3h |

Visualizations

Deprotection Mechanism

References

Application Note: On-Resin Cyclization Protocol using Fmoc-Glu-ODmab for the Synthesis of Head-to-Tail Cyclic Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides are a prominent class of molecules in drug discovery and chemical biology, offering a unique combination of high binding affinity, selectivity, and stability compared to their linear counterparts. On-resin cyclization is an efficient strategy for synthesizing these molecules, minimizing intermolecular side reactions and simplifying purification. This application note provides a detailed protocol for the synthesis of head-to-tail cyclic peptides using Fmoc-Glu-ODmab. The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester is a hydrazine-labile protecting group, orthogonal to the standard acid-labile side-chain protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS). This orthogonality allows for the selective deprotection of the C-terminal glutamic acid side chain and subsequent on-resin cyclization to the N-terminal amine.

Principle of the Method

The synthesis begins with the linear peptide chain being assembled on a solid support, with this compound incorporated as the C-terminal amino acid. The Dmab protecting group is stable to the piperidine used for Fmoc group removal during chain elongation. Once the linear sequence is complete, the Dmab ester is selectively cleaved using a dilute solution of hydrazine in DMF. This exposes the carboxylic acid side chain of the C-terminal glutamic acid. The N-terminal Fmoc group is then removed, and the free N-terminal amine is coupled with the now-exposed C-terminal side-chain carboxyl group to form the cyclic peptide, still attached to the resin. Finally, the cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a standard trifluoroacetic acid (TFA) cocktail.

Materials and Reagents

-

Fmoc-Glu(Wang resin)-ODmab or a similar pre-loaded resin

-

Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., tBu, Boc, Trt, Pbf)

-

Coupling Reagents:

-

N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure or Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIPCDI) and 1-hydroxy-7-azabenzotriazole (HOAt)

-

-

Fmoc Deprotection: 20% piperidine in dimethylformamide (DMF)

-

Dmab Deprotection: 2% hydrazine monohydrate in DMF

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Precipitation: Cold diethyl ether

Experimental Protocols

Linear Peptide Synthesis

The linear peptide is synthesized on a pre-loaded Fmoc-Glu(Wang resin)-ODmab support using a standard Fmoc-SPPS protocol. This can be performed on an automated microwave peptide synthesizer or manually.

Manual Protocol:

-

Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Coupling: Dissolve the Fmoc-amino acid (5 eq.), DIC (5 eq.), and Oxyma Pure (5 eq.) in DMF. Add to the resin and allow to react for 1-2 hours at room temperature.

-

Wash the resin with DMF (5x) and DCM (3x).

-

Repeat steps 2-5 for each amino acid in the sequence.

On-Resin Cyclization

a. Dmab Group Deprotection:

-

After the final amino acid coupling, ensure the N-terminal Fmoc group is still attached.

-

Wash the peptidyl-resin with DMF.

-

Treat the resin with 2% hydrazine monohydrate in DMF (25 ml/g of resin) for 3 minutes. Repeat this treatment two more times.[1]

-

Wash the resin thoroughly with DMF to remove any residual hydrazine.

b. N-terminal Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5x).

c. Head-to-Tail Cyclization:

-

Swell the resin in DMF.

-

Add a solution of DIC (5 eq.) and HOBt (5 eq.) or DIPCDI (1.1 eq.) and HOAt (1.1 eq.) in DMF.[1][2]

-

Allow the cyclization reaction to proceed for 2-18 hours at room temperature.[1][2] The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

Cleavage and Deprotection

-

Dry the resin under vacuum.

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Purification and Analysis

The crude cyclic peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Quantitative Data

The following table summarizes the crude purity and synthesis times for a selection of head-to-tail cyclic peptides synthesized using an automated microwave-enhanced SPPS protocol with this compound.

| Instrument | Sequence | Crude Purity | Synthesis Time |

| Liberty Blue | cyclo-[GVYLHIE] | 78% | 2 h 13 min |

| Liberty Blue | cyclo-[WTaRRR-nal-R-Fpa-nle-Q] | 75% | 3 h 1 min |

| Liberty PRIME | cyclo-[WTaRRR-nal-R-Fpa-nle-Q] | 75% | 2 h |

| Liberty PRIME | cyclo-[WTaR-NMeGly-NMePhe-nal-NMeGly-Fpa-nle-E] | 66% | 2 h 5 min |

| Liberty PRIME | cyclo-[KA-NMeIle-NMeGly-NMeLeu-A-NMeGly-NMeGly-E] | 73% | 2 h 12 min |

Troubleshooting

-

Incomplete Dmab Deprotection: Sluggish cleavage of the Dmab group can be sequence-dependent. If incomplete deprotection is observed, washing the resin with 20% DIPEA in DMF/water (90:10) after the hydrazine treatment may be beneficial.

-

Pyroglutamate Formation: Peptides with an N-terminal Glu(ODmab) should not be left with the α-amino group unprotected for extended periods, as this can lead to the formation of a pyroglutamate side product.

-

Aspartimide Formation: If Asp residues are present in the peptide sequence, aspartimide formation can occur. The use of a Hmb-protected amino acid preceding the Asp residue can help to prevent this side reaction.

Visualizations

Experimental Workflow

Caption: Workflow for on-resin cyclization.

Signaling Pathway Example: Integrin Signaling by RGD Peptides

Many cyclic peptides, such as those containing the Arg-Gly-Asp (RGD) motif, are known to interact with integrin receptors on the cell surface. The following diagram illustrates a simplified integrin signaling pathway that can be modulated by RGD-containing cyclic peptides.

Caption: Integrin signaling by RGD peptides.

Conclusion

The on-resin cyclization protocol using this compound offers a robust and efficient method for the synthesis of head-to-tail cyclic peptides. The orthogonality of the Dmab protecting group allows for selective deprotection and cyclization on the solid support, which can be readily automated. This methodology is a valuable tool for researchers in the fields of medicinal chemistry and drug development, enabling the synthesis of diverse cyclic peptides for therapeutic and research applications.

References

Application Note: Monitoring Dmab Deprotection Using UV Spectrophotometry

Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis and modification.

Introduction

The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) group is an orthogonal protecting group used for the side-chain carboxyl groups of aspartic and glutamic acid residues in solid-phase peptide synthesis (SPPS).[1][2] It is stable to the standard acid and base conditions used in Fmoc/tBu strategies but can be selectively removed using hydrazine.[2][3] This orthogonality is crucial for complex peptide modifications such as side-chain cyclization or glycosylation.[4]

Monitoring the deprotection reaction is essential to ensure complete removal of the Dmab group before subsequent synthetic steps. Incomplete deprotection can lead to failed couplings and the generation of impurities. UV spectrophotometry offers a convenient and non-destructive method for real-time monitoring of the Dmab cleavage.

Principle of Detection

The removal of the Dmab group is a two-stage process initiated by treatment with hydrazine.

-

Hydrazinolytic Cleavage: The first step involves the rapid, hydrazinolytic cleavage of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) moiety from the aminobenzyl core. This reaction releases a UV-active indazole byproduct.

-

1,6-Elimination: The resulting unstable p-aminobenzyl ester then undergoes a spontaneous, slower 1,6-elimination to release the free carboxylate and p-aminobenzyl alcohol.

The key to monitoring this reaction is the indazole byproduct generated in the first step. This compound has a strong UV absorbance at a characteristic wavelength, allowing the progress of the deprotection to be followed spectrophotometrically. By measuring the absorbance of the reaction solution over time, one can determine the point at which the release of the indazole is complete, indicating the full cleavage of the ivDde group.

Quantitative Data Summary

The spectrophotometric monitoring relies on the distinct UV absorbance properties of the key molecules involved in the deprotection reaction.

| Compound/Moiety | Role | λmax (nm) | Molar Extinction Coefficient (ε) | Notes |

| Indazole byproduct | Chromophore for monitoring | 290 | Not specified in results | The appearance of this byproduct is monitored to track the reaction progress. |

| Dmab-protected peptide | Starting material | Not specified in results | Not applicable | The starting material does not interfere with monitoring at 290 nm. |

| Deprotected peptide | Final product | Not specified in results | Not applicable | The final product does not absorb at 290 nm. |

Deprotection Mechanism and Monitoring Point

The following diagram illustrates the two-step deprotection mechanism of the Dmab group and highlights the UV-active byproduct used for monitoring.

References

- 1. Efficient use of the Dmab protecting group: applications for the solid-phase synthesis of N-linked glycopeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Efficient use of the Dmab protecting group: applications for the solid-phase synthesis of N-linked glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lactam Bridge Formation Using Fmoc-Glu-ODmab and Fmoc-Lys(ivDde)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of lactam bridges in peptides is a crucial strategy for introducing conformational constraints, which can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved receptor selectivity. The use of orthogonally protected amino acids is paramount for the successful on-resin synthesis of these cyclic peptides. This document provides detailed application notes and protocols for the synthesis of lactam-bridged peptides utilizing the orthogonal protecting group pair: Fmoc-Glu-ODmab and Fmoc-Lys(ivDde).

The 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene (ivDde) group on the lysine side chain and the 2-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (ODmab) group on the glutamic acid side chain are both labile to dilute hydrazine. This unique property allows for their simultaneous and selective removal on the solid support without affecting the acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf) or the N-terminal Fmoc group, which is removed by piperidine. This orthogonal strategy enables the specific formation of a lactam bridge between the side chains of glutamic acid and lysine.

Orthogonal Deprotection and On-Resin Cyclization Strategy

The core of this methodology lies in the selective deprotection of the Glu(ODmab) and Lys(ivDde) side chains, followed by an intramolecular amide bond formation (lactamization) while the peptide is still attached to the solid support.

Key Features of the Fmoc-Glu(ODmab)/Fmoc-Lys(ivDde) Strategy:

-

Orthogonality: The ODmab and ivDde groups are stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) and the acidic conditions used for final cleavage from the resin (e.g., TFA).

-

Selective Deprotection: Both groups are efficiently removed by a mild treatment with 2% hydrazine in DMF.[1]

-

On-Resin Cyclization: The lactam bridge is formed on the solid phase, which can favor intramolecular cyclization over intermolecular oligomerization, especially at low resin loading.

-

Monitoring: The deprotection of both ODmab and ivDde can be monitored spectrophotometrically by detecting the release of the indazole byproduct, which absorbs at approximately 290 nm.[1]

Experimental Protocols

Materials and Reagents

-

Fmoc-L-Glu(ODmab)-OH

-

Fmoc-L-Lys(ivDde)-OH

-

Rink Amide resin or other suitable solid support

-

Standard Fmoc-protected amino acids with acid-labile side-chain protection

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-